molecular formula C7H7N3OS B572896 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 1232815-50-7

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No. B572896
M. Wt: 181.213
InChI Key: FBQWUZRBCRGRAU-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

Into a Round bottom flask, 2-Thioxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one (29.22 g, 0.1748 mol), Tetrahydrofuran (800 mL) and Methyl iodide (14.0 mL, 0.225 mol) were added, respectively. The reaction was stirred at room temperature overnight. The solvent was removed under vacuum to give a solid. The combined solid was washed with water (500 mL) and saturated NaHCO3 (500 mL). The mixture was stirred for 30 minutes. The solid was filtered and washed with water to give 2-Methylsulfanyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one as a white solid which was allowed to dry under vacuum overnight, affording 23.23 grams. 1H NMR (400 MHz, DMSO, d6) δ 12.02 (s, 1H), 7.52 (m, 1H), 6.84 (m, 1H), 6.47 (m, 1H), 2.53 (s, 3H).
Quantity
29.22 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]=[C:2]1[NH:7][C:6](=[O:8])[C:5]2=[CH:9][CH:10]=[CH:11][N:4]2[NH:3]1.[CH3:12]I>O1CCCC1>[CH3:12][S:1][C:2]1[NH:7][C:6](=[O:8])[C:5]2=[CH:9][CH:10]=[CH:11][N:4]2[N:3]=1

Inputs

Step One
Name
Quantity
29.22 g
Type
reactant
Smiles
S=C1NN2C(C(N1)=O)=CC=C2
Name
Quantity
14 mL
Type
reactant
Smiles
CI
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a solid
WASH
Type
WASH
Details
The combined solid was washed with water (500 mL) and saturated NaHCO3 (500 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CSC1=NN2C(C(N1)=O)=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.